4'-Iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one
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Overview
Description
4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one is a spirocyclic compound that features a unique structure combining an indene and an oxazolidine ring Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties
Preparation Methods
The synthesis of 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one can be achieved through several synthetic routes. One common method involves the copper(I)-catalyzed formal [2 + 2 + 1] cycloaddition of 3-diazoindolin-2-imines with triazines . This reaction proceeds under mild conditions and tolerates a variety of functional groups, making it a versatile approach for synthesizing this compound.
Industrial production methods for such spirocyclic compounds often involve multicomponent reactions, which are efficient and can be scaled up for large-scale production . These methods typically use readily available starting materials and catalysts to facilitate the formation of the spirocyclic structure.
Chemical Reactions Analysis
4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and enzyme inhibition studies.
Medicine: Due to its potential biological activity, it is being explored for therapeutic applications, including as an antiviral or anticancer agent.
Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one exerts its effects involves its interaction with specific molecular targets. The compound can mimic the structure of enzymatic transition states, allowing it to inhibit enzyme activity by binding to the active site . This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one can be compared with other spirocyclic compounds, such as spiro[imidazolidine-4,3’-indolin]-2’-imines and spirooxazolidines . These compounds share similar structural features but differ in their specific ring systems and functional groups.
Spiro[imidazolidine-4,3’-indolin]-2’-imines: These compounds have an imidazolidine ring spiro-fused to an indolin ring, offering different reactivity and biological activity.
The uniqueness of 4’-Iminospiro[1,2-dihydroindene-3,5’-1,3-oxazolidine]-2’-one lies in its specific combination of an indene and oxazolidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4'-iminospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2'-one |
InChI |
InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14) |
InChI Key |
YFDXZUWDIRWEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=N)NC(=O)O2 |
Origin of Product |
United States |
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